7-Bromo Darifenacin
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Overview
Description
7-Bromo Darifenacin: is a derivative of Darifenacin, a selective muscarinic M3 receptor antagonist. Darifenacin is primarily used to treat urinary incontinence by reducing bladder muscle contractions. The addition of a bromine atom at the 7th position of the benzofuran ring in Darifenacin results in this compound, which may exhibit unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. The process typically includes the following steps:
Bromination: Darifenacin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade brominating agents and solvents in large reactors.
Purification: Employing large-scale purification techniques such as industrial chromatography or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo Darifenacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Bromo Darifenacin is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacological effects of muscarinic receptor antagonists and their role in bladder function and other physiological processes .
Medicine: The compound is investigated for its potential therapeutic applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting muscarinic receptors .
Mechanism of Action
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
Comparison with Similar Compounds
Darifenacin: The parent compound, which is also a selective muscarinic M3 receptor antagonist.
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used for similar indications.
Comparison:
Selectivity: 7-Bromo Darifenacin, like Darifenacin, is highly selective for the M3 receptor, whereas Oxybutynin has broader muscarinic receptor activity.
Side Effects: Due to its selectivity, this compound may have fewer side effects related to non-M3 muscarinic receptor blockade compared to Oxybutynin.
Properties
CAS No. |
1391080-43-5 |
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Molecular Formula |
C28H29BrN2O2 |
Molecular Weight |
505.456 |
IUPAC Name |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChI Key |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
Synonyms |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origin of Product |
United States |
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